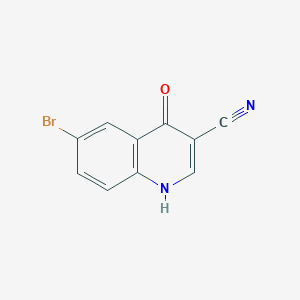

6-Bromo-4-hydroxyquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKLYXFAPJNHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634132 | |

| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364793-52-2 | |

| Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile (CAS No. 958649-15-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, including its synthesis, potential biological activities, and relevant experimental protocols. The information regarding biological activity and specific experimental outcomes is based on data from structurally related quinoline derivatives, as specific data for this compound is not extensively available in public literature.

Core Compound Properties

This compound is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug discovery. Its chemical structure combines a quinoline scaffold, known for a wide range of biological activities, with a bromine substituent and a carbonitrile group, which can significantly influence its physicochemical properties and biological target interactions.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 958649-15-5 | [1][2] |

| Molecular Formula | C₁₀H₅BrN₂O | [1] |

| Molecular Weight | 249.07 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| Purity | ≥96% (as commercially available) | [1][2] |

| InChI | InChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | [1] |

| InChIKey | HEKLYXFAPJNHEX-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=C(C=C1Br)C(=C(C=N2)C#N)O | |

| Synonyms | 6-bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile, 4-Oxo-6-bromo-1,4-dihydroquinoline-3-carbonitrile | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

Step 1: Condensation of 4-bromoaniline with a suitable three-carbon electrophile

The initial step involves the reaction of 4-bromoaniline with a reagent that can introduce the C2, C3 (with the nitrile), and C4 (carbonyl) atoms of the quinoline ring. A suitable reagent would be an ethoxymethylenemalononitrile or a similar derivative of cyanoacetic acid.

Experimental Protocol: Condensation

-

In a round-bottom flask, combine 1 equivalent of 4-bromoaniline with 1.1 equivalents of ethyl 2-cyano-3-ethoxyacrylate.

-

Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

During the reaction, ethanol is eliminated and can be removed by distillation.

-

Upon completion, the reaction mixture is cooled to room temperature, yielding the intermediate adduct.

Step 2: Thermal Cyclization

The intermediate from Step 1 is then cyclized at a high temperature to form the quinoline ring system.

Experimental Protocol: Cyclization

-

The crude intermediate adduct is added portion-wise to a high-boiling point solvent, such as diphenyl ether, preheated to 240-250°C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate the intramolecular cyclization.

-

After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether or hexane to precipitate the crude product.

-

The solid is collected by filtration, washed with the non-polar solvent, and dried.

-

Purification of the crude this compound can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

dot

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Screening Protocols

While specific biological data for this compound is not available, the quinoline scaffold is a well-known pharmacophore present in numerous anticancer and antimicrobial agents.[7][8][9][10][11] The presence of a bromine atom at the C6 position has been associated with enhanced cytotoxic effects in some quinoline series.[7]

Anticancer Activity

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases and protein kinases, induction of apoptosis, and cell cycle arrest.[7][8]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a standard method to assess the cytotoxic potential of a compound against cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition

Many quinoline-based compounds have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and c-Met.[1]

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

-

Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase of interest, its specific substrate (protein or peptide), and various concentrations of this compound.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

dot

Caption: General workflow for the biological evaluation of this compound.

Potential Signaling Pathway Involvement

Based on the known mechanisms of action of structurally related quinoline derivatives, this compound could potentially inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, often downstream of receptor tyrosine kinases (RTKs) like EGFR and c-Met.

dot

Caption: Potential inhibition of RTK signaling pathways by this compound.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the field of drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Although specific biological and spectral data for this compound are currently limited in the public domain, the information available for structurally similar quinoline derivatives provides a strong rationale for its synthesis and evaluation. The proposed synthesis and experimental protocols outlined in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising molecule. Further studies are warranted to elucidate its precise mechanisms of action and to establish a comprehensive profile of its biological activities.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Buy 4-Hydroxy-7-methylquinoline-3-carbonitrile [smolecule.com]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. benchchem.com [benchchem.com]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of 6-Bromo-4-hydroxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated chemical and biological properties of 6-Bromo-4-hydroxyquinoline-3-carbonitrile. Due to the limited availability of data for this specific compound, information from closely related analogs is included to provide a predictive profile for researchers.

Chemical Identity and Physical Properties

This compound is a solid, polycyclic aromatic compound.[1] Its core structure is a quinoline ring, which is a common scaffold in medicinal chemistry. The presence of a bromine atom, a hydroxyl group, and a nitrile group suggests its potential for diverse chemical reactions and biological activities.

Table 1: Physicochemical Properties of this compound and a Close Analog

| Property | This compound | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (Analog) |

| CAS Number | 958649-15-5[1] | 98948-95-9[2] |

| Molecular Formula | C10H5BrN2O[1] | C10H6BrNO3[2] |

| Molecular Weight | 249.06 g/mol [1] | 268.06 g/mol [2] |

| Appearance | Solid[1] | Solid |

| Melting Point | Data not available | >300 °C |

| Solubility | Data not available | Slightly soluble in water |

| Purity | 96%[1] | Not specified |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitrile groups and the electron-donating effect of the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon attached to the nitrile group (C3) and the carbon bearing the hydroxyl group (C4) are expected to have characteristic chemical shifts. The carbons in the brominated benzene ring will also show distinct signals.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

-

C=C and C=N stretching: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the quinoline ring system.

-

C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (249.06 g/mol ). A characteristic isotopic pattern will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by 2 Da (M+ and M+2).

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, plausible methods for its synthesis and analysis can be derived from procedures for structurally similar compounds.

Proposed Synthesis of this compound

The synthesis can be envisioned as a multi-step process starting from 4-bromoaniline, adapting the Gould-Jacobs reaction for the formation of the quinoline core, followed by the introduction of the nitrile group.

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

This step is adapted from the synthesis of the corresponding carboxylic acid ester.

-

Materials: 4-bromoaniline, diethyl (ethoxymethylene)malonate (DEEM), diphenyl ether.

-

Procedure:

-

A mixture of 4-bromoaniline (1 equivalent) and DEEM (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. Ethanol formed during the reaction is removed by distillation.

-

The resulting intermediate is added portion-wise to preheated diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes to facilitate cyclization.

-

After cooling, the reaction mixture is diluted with petroleum ether to precipitate the product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

-

The solid is collected by filtration and washed with petroleum ether.

-

Step 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

-

Materials: Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, sodium hydroxide (NaOH), hydrochloric acid (HCl).

-

Procedure:

-

The crude ester from Step 1 is refluxed in an aqueous solution of 10% NaOH until hydrolysis is complete (monitored by TLC).

-

The solution is cooled and acidified with concentrated HCl to precipitate 6-bromo-4-hydroxyquinoline-3-carboxylic acid.

-

The product is collected by filtration, washed with water, and dried.

-

Step 3: Conversion to 6-Bromo-4-hydroxyquinoline-3-carboxamide

-

Materials: 6-Bromo-4-hydroxyquinoline-3-carboxylic acid, thionyl chloride (SOCl₂), ammonia (NH₃).

-

Procedure:

-

The carboxylic acid is converted to the corresponding acid chloride by reacting with thionyl chloride.

-

The acid chloride is then treated with ammonia to form the amide.

-

Step 4: Dehydration to this compound

-

Materials: 6-Bromo-4-hydroxyquinoline-3-carboxamide, a dehydrating agent (e.g., phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride).

-

Procedure:

-

The amide is treated with a dehydrating agent to yield the final product, this compound.

-

The crude product is purified by recrystallization or column chromatography.

-

References

An In-depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile: Molecular Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, proposed synthesis, and potential biological activities of 6-Bromo-4-hydroxyquinoline-3-carbonitrile. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of novel quinoline derivatives.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid heterocyclic scaffold, a feature common to many biologically active molecules. The core structure consists of a fused benzene and pyridine ring system, forming the quinoline backbone. Key substitutions include a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a nitrile group at the 3-position. The presence of the bromine atom is anticipated to enhance lipophilicity, potentially improving cell membrane permeability. The 4-hydroxy group and 3-nitrile group are key features that can participate in hydrogen bonding and other molecular interactions, which are crucial for target engagement.

The molecular formula for this compound is C₁₀H₅BrN₂O. It exists in tautomeric forms, with the 4-oxo-1,4-dihydroquinoline-3-carbonitrile form being a significant contributor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrN₂O | --INVALID-LINK-- |

| Molecular Weight | 249.06 g/mol | --INVALID-LINK-- |

| CAS Number | 958649-15-5 | --INVALID-LINK-- |

| Predicted XlogP | 2.5 | PubChem (CID 693203, for the corresponding carboxylic acid)[1] |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis would commence with the condensation of 4-bromoaniline with a suitable three-carbon electrophile, such as ethyl 2-cyano-3-ethoxyacrylate, to form an intermediate enamine. This is followed by a thermal cyclization to construct the quinoline core.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Gould-Jacobs Reaction

The following is a generalized experimental protocol adapted from the synthesis of structurally similar compounds[2][3][4].

-

Condensation: A mixture of 4-bromoaniline (1.0 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) is heated, typically in a high-boiling solvent like diphenyl ether or under solvent-free conditions, at a temperature ranging from 100 to 140°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cyclization: The temperature of the reaction mixture is then elevated to 240-260°C to induce thermal cyclization. This step is usually maintained for 30-60 minutes.

-

Isolation and Purification: After cooling, the reaction mixture is treated with a non-polar solvent, such as hexane or petroleum ether, to precipitate the crude product. The solid is collected by filtration, washed with the non-polar solvent, and then purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF) to yield the final product.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from spectroscopic analysis. These predictions are based on the analysis of structurally related quinoline derivatives.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | OH |

| ~8.5 | s | 1H | H-2 |

| ~8.2 | d | 1H | H-5 |

| ~7.8 | dd | 1H | H-7 |

| ~7.6 | d | 1H | H-8 |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C-4 |

| ~145 | C-8a |

| ~140 | C-2 |

| ~135 | C-7 |

| ~128 | C-5 |

| ~125 | C-4a |

| ~120 | C-6 |

| ~118 | C-3 |

| ~115 | CN |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3400-3200 (broad) | O-H stretch |

| ~3100 | Aromatic C-H stretch |

| ~2220 | C≡N stretch |

| ~1650 | C=O stretch (from tautomer) |

| 1600-1450 | Aromatic C=C stretch |

| ~1200 | C-O stretch |

| ~820 | C-Br stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 248/250 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 221/223 | [M-HCN]⁺ |

| 193/195 | [M-HCN-CO]⁺ |

| 142 | [M-Br-CN]⁺ |

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is limited, the quinoline and quinolinone scaffolds are well-represented in a variety of biologically active compounds, particularly in the field of oncology[5]. The presence of a bromine atom at the C-6 position has been associated with enhanced cytotoxic effects in some series of quinolinone derivatives.

Anticancer Potential and Proposed Mechanism of Action

Derivatives of the quinolinone core have been shown to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation and survival, such as Checkpoint Kinase 1 (Chek1) and DNA-dependent protein kinase (DNA-PK)[5]. It is plausible that this compound could exert its anticancer effects through the induction of the intrinsic apoptosis pathway.

Caption: Proposed intrinsic apoptosis signaling pathway.

Experimental Workflow for Biological Evaluation

To assess the anticancer potential of this compound, a standard experimental workflow would be employed, beginning with in vitro cytotoxicity screening.

Caption: Experimental workflow for anticancer drug discovery.

Conclusion

This compound is a promising heterocyclic compound with a molecular architecture that suggests potential for biological activity, particularly in the realm of anticancer research. This technical guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted spectroscopic data to aid in its synthesis and characterization. The proposed mechanism of action, centered on the induction of apoptosis, offers a clear direction for future pharmacological evaluation. Further investigation into this and similar quinoline derivatives is warranted to explore their full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and efficient synthetic pathway for 6-bromo-4-hydroxyquinoline-3-carbonitrile, a valuable heterocyclic compound for research and development in medicinal chemistry. The synthesis is predicated on the well-established Gould-Jacobs reaction, a powerful method for the construction of the 4-hydroxyquinoline scaffold.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, makes them attractive targets for drug discovery. The title compound, this compound, incorporates several key pharmacophoric features: a 4-hydroxyquinoline core, a bromine substituent which can modulate lipophilicity and metabolic stability, and a cyano group that can act as a hydrogen bond acceptor or be further elaborated into other functional groups. This guide details a robust synthetic approach, provides detailed experimental protocols, and presents relevant data for the successful laboratory-scale synthesis of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a two-step process adapted from the Gould-Jacobs reaction.[1][2][3] This pathway involves the initial condensation of 4-bromoaniline with ethoxymethylenemalononitrile, followed by a thermal cyclization to construct the desired quinoline ring system.

The overall reaction scheme is as follows:

Step 1: Condensation 4-Bromoaniline reacts with ethoxymethylenemalononitrile to form the intermediate, 2-((4-bromoanilino)methylene)malononitrile.

Step 2: Thermal Cyclization The intermediate undergoes a high-temperature intramolecular cyclization to yield the final product, this compound.[4]

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and the final product in the proposed synthetic pathway.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| 4-Bromoaniline | C₆H₆BrN | 172.03 | Solid | 60-64 |

| Ethoxymethylenemalononitrile | C₆H₆N₂O | 122.13 | Solid | 65-67 |

| 2-((4-Bromoanilino)methylene)malononitrile | C₁₀H₆BrN₃ | 264.08 | Solid | (Not Isolated) |

| This compound | C₁₀H₅BrN₂O | 265.07 | Solid | >300 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1 & 2: One-Pot Synthesis of this compound

This procedure combines the condensation and cyclization steps into a single, efficient process.

Materials:

-

4-Bromoaniline (1.0 eq)

-

Ethoxymethylenemalononitrile (1.1 eq)

-

Diphenyl ether (solvent)

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet/outlet

-

Heating mantle with a stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

Condensation:

-

To a three-neck round-bottom flask, add 4-bromoaniline (1.0 equivalent) and ethoxymethylenemalononitrile (1.1 equivalents).

-

Heat the mixture with stirring to 100-120 °C for 1-2 hours under a nitrogen atmosphere. The ethanol generated during the reaction will distill off.

-

-

Cyclization:

-

After the initial condensation, carefully add preheated diphenyl ether to the reaction mixture.

-

Increase the temperature of the reaction mixture to 240-250 °C and maintain it for 30-60 minutes.[4] The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the intermediate and the formation of the product.

-

-

Isolation and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the cooled reaction mixture with a sufficient volume of petroleum ether or hexane to precipitate the crude product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with petroleum ether or hexane to remove the diphenyl ether solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to afford pure this compound.

-

Mandatory Visualizations

Synthesis Pathway Diagram

References

An In-depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential biological activities, supported by experimental protocols and data from related compounds.

Chemical Identity and Properties

The IUPAC name for this compound is 6-bromo-4-oxo-1H-quinoline-3-carbonitrile . It exists in tautomeric forms, with the 4-oxo form being the more stable and commonly represented structure.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 6-bromo-4-oxo-1H-quinoline-3-carbonitrile | N/A |

| Molecular Formula | C₁₀H₅BrN₂O | N/A |

| Molecular Weight | 249.07 g/mol | N/A |

| CAS Number | 364793-52-2 | [1] |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N | [1] |

| Appearance | Solid (predicted) | N/A |

| pKa (Predicted) | 1.39 ± 0.50 | [1] |

| LogP (Predicted) | 2.16 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Chemical Structure:

The chemical structure of this compound is presented below.

Caption: Chemical structure of 6-bromo-4-oxo-1H-quinoline-3-carbonitrile.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a modified Gould-Jacobs reaction. This approach involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization. For the synthesis of the title compound, a cyano-substituted malonic ester derivative is required.

Proposed Synthetic Pathway

A plausible synthetic route starts with the reaction of 4-bromoaniline with ethyl 2-cyano-3-ethoxyacrylate, which is a key intermediate. This is followed by a high-temperature cyclization to form the quinoline ring system.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of Ethyl 2-cyano-3-(4-bromophenylamino)acrylate

-

In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol or toluene.

-

Add ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) to the solution.

-

The mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 2-cyano-3-(4-bromophenylamino)acrylate.

Step 2: Synthesis of this compound

-

The intermediate from Step 1, ethyl 2-cyano-3-(4-bromophenylamino)acrylate, is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at approximately 250 °C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes.

-

After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether or hexane to precipitate the product.

-

The solid is collected by filtration, washed with the non-polar solvent, and then dried.

-

Further purification can be achieved by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or acetic acid.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer and antimicrobial effects. The presence of the bromo and cyano functionalities is expected to modulate these activities.

Anticancer Potential

Quinoline derivatives have been extensively investigated as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes required for cancer cell growth and survival.

Table 2: Anticancer Activity of Structurally Related Bromo- and Cyano-Substituted Quinolines

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 | [2] |

| HeLa (Human Cervix Carcinoma) | 12.4 | [2] | |

| HT29 (Human Colon Carcinoma) | 8.9 | [2] | |

| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 25.6 | [2] |

| 7-Cyano-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 15.2 | [2] |

| HeLa (Human Cervix Carcinoma) | 21.8 | [2] | |

| HT29 (Human Colon Carcinoma) | 18.5 | [2] |

Note: The data presented is for structurally related compounds and should be used as a guide for the potential activity of this compound.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related quinoline derivatives, potential mechanisms of anticancer activity for this compound may include:

-

Inhibition of DNA Topoisomerases: Many quinoline-based compounds are known to interfere with the function of topoisomerase I and II, enzymes crucial for DNA replication and repair.[2][3][4] This inhibition leads to DNA damage and ultimately apoptosis in cancer cells.

-

Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[1][5][6][7] Several quinoline derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, leading to the suppression of tumor growth.[1][6][7]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Antimicrobial Potential

Quinolone derivatives are a well-known class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV. While specific data for this compound is not available, related bromoquinoline and quinoline-carbonitrile derivatives have demonstrated antimicrobial activity.

Table 3: Antimicrobial Activity of Structurally Related Quinolone Derivatives

| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |

| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [8] |

| Enterococcus faecalis | 0.125 | [8] | ||

| 7-bromoquinoline-5,8-dione sulfonamides | Staphylococcus aureus | 0.80 - 1.00 (mg/mL) | [8] | |

| Quinoline-carbonitriles | Novel quinolone-3-carbonitrile derivatives | Escherichia coli | 100 | [8] |

| Pseudomonas aeruginosa | 100 | [8] |

Note: MIC (Minimum Inhibitory Concentration) values are from studies on related compounds and indicate potential areas of activity for the title compound.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of this compound against cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[9][10]

DNA Topoisomerase I Inhibition Assay

This assay can be used to determine if the compound inhibits the activity of human topoisomerase I.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the appropriate reaction buffer.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture. A known topoisomerase I inhibitor, such as camptothecin, should be used as a positive control.

-

Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the untreated control.[11]

Conclusion

This compound is a promising heterocyclic scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of related quinoline derivatives, this compound warrants further investigation, particularly in the areas of oncology and infectious diseases. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and similar molecules. Further studies are required to elucidate its specific mechanisms of action and to establish a comprehensive pharmacological profile.

References

- 1. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 3. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Spectral and Synthetic Profile of 6-Bromo-4-hydroxyquinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodologies for 6-bromo-4-hydroxyquinoline-3-carbonitrile. While experimental data for this specific molecule is limited in published literature, this document compiles available data from closely related analogs to provide a predictive and practical resource for researchers. The information herein is intended to support the synthesis, characterization, and further investigation of this and similar quinoline derivatives in drug discovery and development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a quinoline core. The quinoline scaffold is a prominent structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] The presence of a bromine atom at the C6 position, a hydroxyl group at C4, and a nitrile group at C3 suggests potential for diverse biological activities and further chemical modification.

Molecular Formula: C₁₀H₅BrN₂O

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of quinoline derivatives are well-characterized. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The ¹³C NMR will confirm the carbon framework of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~8.5-8.8 | s | 1H | H2 |

| ~7.8-8.1 | d | 1H | H5 |

| ~7.6-7.8 | dd | 1H | H7 |

| ~7.4-7.6 | d | 1H | H8 |

| ~12.0-13.0 | br s | 1H | OH |

Note: Predicted values are based on the analysis of similar quinoline structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Predicted | |

| ~170-175 | C4 |

| ~145-150 | C8a |

| ~140-145 | C2 |

| ~135-140 | C7 |

| ~125-130 | C5 |

| ~120-125 | C4a |

| ~115-120 | C6 |

| ~115-120 | CN |

| ~110-115 | C8 |

| ~90-95 | C3 |

Note: Predicted values are based on the analysis of similar quinoline structures. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum will be critical for identifying the key functional groups: the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, and C=O stretching vibrations due to tautomerism.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted | ||

| 3400-3200 | Broad | O-H stretch (hydroxyl) |

| 2240-2220 | Sharp, Medium | C≡N stretch (nitrile) |

| 1680-1640 | Strong | C=O stretch (quinolinone tautomer) |

| 1620-1580 | Medium-Strong | C=C and C=N ring stretching |

| ~820 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| Predicted | |

| 264/266 | [M]⁺ |

| 265/267 | [M+H]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

While a direct synthetic protocol for this compound is not detailed in the searched literature, a plausible route can be inferred from the synthesis of its close analog, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[2][3] The synthesis generally involves a condensation reaction followed by a thermal cyclization, commonly known as the Gould-Jacobs reaction.

Proposed Synthesis of this compound

The proposed synthesis starts from 4-bromoaniline and a suitable three-carbon component to construct the quinoline ring system.

Caption: Proposed synthetic pathway for this compound.

General Procedure for Spectroscopic Analysis

For the characterization of the synthesized compound, the following general procedures can be applied:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer. Samples are typically dissolved in deuterated solvents like DMSO-d₆ or CDCl₃, with chemical shifts reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

-

FT-IR Spectroscopy: FT-IR spectra can be recorded on a spectrometer using KBr pellets for solid samples. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Mass spectra can be obtained using techniques such as electrospray ionization (ESI) or electron impact (EI).

Potential Biological Activity and Signaling Pathways

Derivatives of quinoline are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The structural motifs present in this compound suggest potential for similar activities. For instance, bromo- and cyano-substituted quinolines have been investigated as potential anticancer agents, possibly acting through the inhibition of key signaling pathways.[1]

Caption: Potential mechanism of action for quinoline derivatives in cancer cells.

Conclusion

This technical guide provides a foundational resource for the study of this compound. While direct experimental data is sparse, the compiled information from analogous structures offers valuable predictive insights into its spectral properties and a logical synthetic approach. The potential for this compound to serve as a scaffold for the development of novel therapeutic agents warrants further investigation into its synthesis, characterization, and biological evaluation. The provided experimental workflows and potential signaling pathway diagrams offer a starting point for researchers in this endeavor.

References

6-Bromo-4-hydroxyquinoline-3-carbonitrile: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 6-bromo-4-hydroxyquinoline-3-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on closely related analogs and established principles of pharmaceutical sciences to offer a predictive assessment and detailed methodologies for its empirical determination.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical parameter that influences the bioavailability and developability of a compound. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. For drug development, solubility in aqueous and organic solvents is of paramount importance.

Stability refers to the ability of a chemical compound to resist chemical change or degradation over time under specific environmental conditions, such as temperature, humidity, and light. Understanding a compound's stability is essential for ensuring its quality, efficacy, and safety.

Predicted Physicochemical Properties

While specific experimental data for this compound is scarce, some basic properties can be noted.

| Property | Value | Source |

| Molecular Formula | C10H5BrN2O | CymitQuimica |

| Molecular Weight | 249.06 g/mol | CymitQuimica |

| Appearance | Solid | CymitQuimica |

Solubility Profile (Hypothetical Data)

The following table presents hypothetical solubility data for this compound in various solvents relevant to pharmaceutical development. These values are estimates based on the expected properties of a heterocyclic compound with its structure and should be determined experimentally.

| Solvent | Type | Predicted Solubility (mg/mL) at 25°C |

| Water (pH 7.4) | Aqueous | < 0.1 |

| 0.1 N HCl | Aqueous (Acidic) | 0.1 - 0.5 |

| 0.1 N NaOH | Aqueous (Basic) | 1 - 5 |

| Ethanol | Polar Protic | 5 - 10 |

| Methanol | Polar Protic | 2 - 8 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Acetonitrile | Polar Aprotic | 1 - 5 |

| Dichloromethane | Nonpolar | < 0.5 |

Stability Profile (Hypothetical Data)

The stability of this compound is predicted to be influenced by pH, temperature, and light. The primary anticipated degradation pathway is the hydrolysis of the nitrile group to a carboxylic acid, particularly under acidic conditions.[1] The following table summarizes expected outcomes from a forced degradation study.

| Condition | Duration | Predicted Degradation (%) | Major Degradant |

| 0.1 N HCl (60°C) | 24 hours | 15 - 30 | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid |

| 0.1 N NaOH (60°C) | 24 hours | 5 - 15 | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid |

| 3% H2O2 (Room Temp) | 24 hours | < 5 | N-oxide derivatives |

| Thermal (80°C) | 7 days | < 2 | - |

| Photolytic (ICH Q1B) | - | 5 - 10 | Photodegradation products |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a supernatant aliquot and filter it through a 0.22 µm syringe filter to remove undissolved solids.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Store the stock solution at 80°C.

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid is a common starting point.

-

Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to its initial peak area.

Visualizations

Experimental Workflow

Anticipated Degradation Pathway

The nitrile group of this compound is susceptible to acid-catalyzed hydrolysis, which would proceed through an amide intermediate to form the corresponding carboxylic acid.[1]

Conclusion

This technical guide provides a predictive framework for understanding the solubility and stability of this compound. While based on sound scientific principles and data from related compounds, the information presented herein should be supplemented with empirical studies. The detailed experimental protocols offer a clear path for researchers to generate robust and reliable data, which is crucial for the advancement of any research or drug development program involving this compound.

References

A Proposed Framework for the Theoretical and In Silico Analysis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive theoretical framework for the study of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, a novel quinoline derivative. Due to a lack of existing experimental and computational data for this specific molecule, this document serves as a proposed roadmap for future research. It details a plausible synthetic route, a comprehensive plan for computational analysis using Density Functional Theory (DFT), and predicts potential biological activities based on structurally related compounds. This guide is intended to provide researchers with the necessary theoretical foundation and methodological direction to explore the therapeutic potential of this compound.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of its physicochemical and biological properties. The title compound, this compound, incorporates a bromine atom at the C6 position, a hydroxyl group at C4, and a carbonitrile group at C3. These functionalities are known to influence the electronic and steric properties of the quinoline ring, suggesting a high potential for novel biological activity. This document presents a proposed in-depth theoretical study of this promising, yet uncharacterized, molecule.

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized based on established methodologies for the synthesis of similar 4-hydroxyquinoline derivatives, primarily the Gould-Jacobs reaction.

Experimental Protocol: Proposed Synthesis

A potential two-step synthesis is proposed:

-

Condensation of 4-bromoaniline with a suitable three-carbon component: 4-bromoaniline would be reacted with a reagent such as ethyl 2-cyano-3-ethoxyacrylate. This condensation reaction, typically carried out in a high-boiling point solvent like diphenyl ether, would be heated to facilitate the initial addition-elimination reaction followed by thermal cyclization.

-

Cyclization: The intermediate from the condensation step would undergo an intramolecular cyclization at high temperatures to form the quinoline ring system. The 4-hydroxy and 3-carbonitrile functionalities would be introduced in this step.

The proposed reaction is a modification of the widely used Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.

6-Bromo-4-hydroxyquinoline-3-carbonitrile: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-4-hydroxyquinoline-3-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document establishes a foundational understanding through a detailed examination of its chemical properties, a proposed synthetic pathway based on established methodologies, and an analysis of the biological activities of structurally related analogs. This guide is intended to serve as a valuable resource for researchers initiating projects involving this promising scaffold.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings. Data is derived from chemical databases and estimations based on the properties of analogous structures, such as 4-hydroxyquinoline and other quinoline derivatives.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrN₂O | [3] |

| Molecular Weight | 249.07 g/mol | [3] |

| Appearance | Predicted to be a solid | [3] |

| CAS Number | 958649-15-5 | [3] |

| InChI Key | HEKLYXFAPJNHEX-UHFFFAOYSA-N | [3] |

| Predicted pKa | ~2.2 (pyridinium ion), ~11.2 (hydroxyl) | Estimated[1] |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | Estimated[4][5] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis begins with the reaction of 4-bromoaniline with a suitable malonic ester derivative to form the quinoline core, followed by the introduction of the nitrile group. A key intermediate in this pathway is 6-bromo-4-hydroxyquinoline.

Detailed Experimental Protocol: Synthesis of 6-Bromo-4-hydroxyquinoline (Intermediate)

This protocol is adapted from established procedures for the synthesis of 4-hydroxyquinolines.[9][10]

-

Preparation of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid:

-

A mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated at 100-120°C for 1-2 hours. Ethanol produced during the reaction is removed by distillation.[6]

-

The resulting intermediate adduct is added portion-wise to a preheated solution of diphenyl ether at 240-250°C and maintained at this temperature for 30-60 minutes to facilitate thermal cyclization.[6]

-

After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration.

-

The crude ester is then refluxed in an aqueous solution of 10-20% sodium hydroxide until hydrolysis is complete (monitored by TLC).

-

The solution is cooled and acidified with concentrated hydrochloric acid to precipitate 6-bromo-4-hydroxyquinoline-3-carboxylic acid.

-

-

Decarboxylation to 6-Bromo-4-hydroxyquinoline:

-

A suspension of 6-bromo-4-hydroxyquinoline-3-carboxylic acid (18.73 mmol) in diphenyl ether (30 mL) is placed in a round-bottomed flask.[10]

-

The reaction mixture is stirred at 260°C for 2 hours.

-

After completion, the mixture is cooled to 60°C, and petroleum ether (30 mL) is added to precipitate the product.

-

The solid is collected by filtration and washed with petroleum ether and ethyl acetate to yield 6-bromo-4-hydroxyquinoline.[10]

-

Biological Activity and Quantitative Data

Direct biological data for this compound is not available in the public domain. However, the quinoline scaffold is a privileged structure in medicinal chemistry, and numerous bromo-substituted derivatives have demonstrated significant anticancer activity. The data presented in Table 2 for structurally related compounds provides a strong rationale for investigating the therapeutic potential of the title compound.

| Compound/Derivative | Target Cell Line(s) | Activity Metric | Result (IC₅₀/GI₅₀ in µM) |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | IC₅₀ | 6.7 |

| HeLa (Human Cervix Carcinoma) | IC₅₀ | 12.4 | |

| HT29 (Human Colon Carcinoma) | IC₅₀ | 8.9 | |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | IC₅₀ | 15.4 - 26.4 |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | IC₅₀ | 15.0 - 26.4 |

| 6-Bromo-3-phenylquinazolin-4(3H)-one derivative | MCF-7 (Breast Cancer) | IC₅₀ | 15.85 ± 3.32 |

| SW480 (Colon Cancer) | IC₅₀ | 17.85 ± 0.92 | |

| 7-diethylaminomethyl-8-hydroxyquinoline | Leukemia | GI₅₀ | ~4.5 |

This table compiles data from multiple sources for structurally related compounds to indicate the potential biological activity of the 6-bromo-quinoline scaffold.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related quinolinone and isoquinoline derivatives, this compound is hypothesized to exert its potential anticancer effects through the inhibition of key cellular signaling pathways.

Kinase Inhibition

The quinolinone scaffold is a versatile platform for the design of specific enzyme inhibitors. Derivatives have been shown to inhibit kinases such as Checkpoint Kinase 1 (Chek1) and DNA-dependent protein kinase (DNA-PK), which are critical components of the DNA damage response pathway.[1] Inhibition of these kinases can sensitize cancer cells to DNA-damaging agents, representing a promising strategy for combination cancer therapy.

Standardized Biological Assay Protocols

To evaluate the biological activity of this compound, standardized in vitro assays are essential. The following are detailed protocols for cytotoxicity and kinase inhibition screening.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a 5% CO₂ incubator at 37°C.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., serially diluted from 100 µM to 0.1 µM) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., 0.5% DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

General Kinase Inhibition Assay

This protocol outlines a general method for determining the potency of a compound against a specific kinase target.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.

-

Compound Addition: The test compound is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP) or fluorescence-based assays.

-

Data Analysis: The percentage of kinase activity is calculated relative to a control reaction without the inhibitor, and the IC₅₀ value is determined.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While direct experimental data is currently lacking, the analysis of structurally similar compounds strongly suggests potential for potent anticancer activity, likely mediated through the inhibition of key cellular kinases. The proposed synthetic pathway provides a viable route for obtaining this compound for further investigation. The experimental protocols detailed herein offer a clear framework for its biological evaluation. This technical guide serves as a foundational resource to stimulate and support further research into the therapeutic potential of this and related quinoline derivatives.

References

- 1. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 2. 4-Hydroxyquinoline CAS#: 611-36-9 [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Quinoline-3-Carbonitrile | Chemical Properties, Synthesis, Applications & Safety | China Manufacturer & Supplier [nj-finechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. prepchem.com [prepchem.com]

- 10. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile, a valuable scaffold in medicinal chemistry, starting from commercially available 4-bromoaniline. The described methodology is a modification of the well-established Gould-Jacobs reaction, tailored to introduce a carbonitrile functional group at the 3-position of the quinoline ring.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in drug discovery. The 4-hydroxyquinoline-3-carbonitrile scaffold, in particular, serves as a key intermediate for the synthesis of compounds with potential therapeutic applications. This protocol outlines a robust and efficient two-step synthesis commencing with the condensation of 4-bromoaniline with ethoxymethylenemalononitrile, followed by a thermal cyclization to yield the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants, intermediate, and final product involved in the synthesis.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | Solid | 60-64 |

| Ethoxymethylenemalononitrile | C₆H₆N₂O | 122.13 | Solid | 65-67 |

| 2-(((4-Bromophenyl)amino)methylene)malononitrile | C₁₀H₆BrN₃ | 260.08 | Solid | (Not Isolated) |

| This compound | C₁₀H₅BrN₂O | 249.07 | Solid | >300 |

Experimental Protocol

This protocol is divided into two main stages: the condensation reaction to form the intermediate and the subsequent thermal cyclization to yield the final product.

Materials and Reagents:

-

4-Bromoaniline

-

Ethoxymethylenemalononitrile

-

Diphenyl ether

-

Ethanol

-

Petroleum ether

-

Standard laboratory glassware and heating equipment (e.g., round-bottom flasks, reflux condenser, heating mantle)

-

Filtration apparatus

Step 1: Condensation of 4-Bromoaniline with Ethoxymethylenemalononitrile

This step involves the formation of the intermediate, 2-(((4-bromophenyl)amino)methylene)malononitrile, through a nucleophilic substitution reaction.

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a minimal amount of absolute ethanol.

-

Add ethoxymethylenemalononitrile (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The intermediate, 2-(((4-bromophenyl)amino)methylene)malononitrile, is typically used in the next step without isolation. The solvent can be removed under reduced pressure to yield the crude intermediate.

Step 2: Thermal Cyclization to this compound

This step involves the high-temperature intramolecular cyclization of the intermediate to form the quinoline ring system.[1]

Procedure:

-

Preheat a sufficient volume of diphenyl ether in a three-necked flask equipped with a thermometer and a condenser to 240-250 °C.

-

Add the crude 2-(((4-bromophenyl)amino)methylene)malononitrile intermediate from Step 1 portion-wise to the hot diphenyl ether with stirring.

-

Maintain the reaction mixture at 240-250 °C for 30-60 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Upon cooling, dilute the reaction mixture with petroleum ether to precipitate the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid product thoroughly with petroleum ether to remove the diphenyl ether solvent.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF).

Visualizations

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Workflow:

Caption: Detailed workflow for the synthesis and purification.

References

Application Notes: Anticancer Evaluation of 6-Bromo-4-hydroxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry for their diverse pharmacological activities, including anticancer properties. The quinoline scaffold serves as a privileged structure for the development of novel therapeutic agents. The introduction of a bromine atom at the C6 position and a carbonitrile group at the C3 position of the 4-hydroxyquinoline core is hypothesized to modulate the compound's physicochemical and biological properties, making 6-Bromo-4-hydroxyquinoline-3-carbonitrile a compound of interest for anticancer research.

These application notes provide a comprehensive set of protocols for the initial in vitro characterization of this compound's potential anticancer effects. The methodologies described are based on established assays for evaluating cytotoxicity and apoptosis. Due to limited publicly available data on this specific compound, the presented quantitative data is illustrative and based on structurally similar quinoline derivatives.

Quantitative Data Summary

The following tables summarize hypothetical in vitro biological activity data for this compound to illustrate how experimental results can be presented. These values are based on findings for structurally related compounds and should be determined experimentally for the compound .

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) - Illustrative |

| A549 | Lung Carcinoma | MTT Assay | 48 | 8.5 ± 0.7 |

| MCF-7 | Breast Adenocarcinoma | MTT Assay | 48 | 12.3 ± 1.1 |

| HCT116 | Colon Carcinoma | MTT Assay | 48 | 6.9 ± 0.5 |

| PC3 | Prostate Carcinoma | MTT Assay | 48 | 15.1 ± 1.4 |

Table 2: Apoptosis Induction in A549 Cells by this compound (Illustrative Data)

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Vehicle Control) | 4.2 ± 0.5 | 2.1 ± 0.3 |

| 5 | 18.5 ± 2.1 | 7.8 ± 0.9 |

| 10 | 35.7 ± 3.4 | 15.2 ± 1.8 |

| 25 | 52.1 ± 4.8 | 28.6 ± 2.5 |

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[1][2] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[1]

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

-

Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 to 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from each well.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[3]

Visualizations

Experimental and Signaling Pathway Diagrams

Caption: Workflow for the MTT cell viability assay.

Caption: Potential intrinsic apoptosis signaling pathway.

References

Application of 6-Bromo-4-hydroxyquinoline-3-carbonitrile in Antimicrobial Screening

Application Note AN-2025-12-27

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Quinoline derivatives have historically been a rich source of therapeutic agents, with a number of compounds exhibiting potent antibacterial and antifungal properties. The compound 6-Bromo-4-hydroxyquinoline-3-carbonitrile is a member of this class, and its structural features, including the quinoline core, a bromo substituent, a hydroxyl group, and a carbonitrile moiety, suggest its potential as a significant candidate for antimicrobial drug development. The bromine atom can enhance lipophilicity, potentially improving cell membrane penetration, while the 4-hydroxyquinoline-3-carbonitrile scaffold is a known pharmacophore with diverse biological activities.

This document provides a comprehensive overview of the application of this compound in antimicrobial screening. It includes detailed protocols for evaluating its efficacy against a panel of pathogenic bacteria and fungi, methods for data interpretation, and a summary of antimicrobial activities observed in structurally related compounds. While extensive data for this specific molecule is emerging, the information presented is based on established methodologies and findings for analogous compounds, such as 6-bromochromone-3-carbonitrile, which has demonstrated significant antifungal and antibiofilm activity.[1]

Principle

The antimicrobial activity of a compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal or Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[2][3] The MBC/MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial microbial population. These values are critical indicators of a compound's potency and potential therapeutic utility. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[2][4]

Data Presentation